molecular formula C8H10Cl2N2 B3094740 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride CAS No. 1260664-42-3

7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride

Cat. No.: B3094740
CAS No.: 1260664-42-3
M. Wt: 205.08 g/mol
InChI Key: KBTDMMCAMGPSJY-UHFFFAOYSA-N
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Description

7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride (CAS: 1393555-53-7) is a heterocyclic organic compound featuring a naphthyridine core with a chlorine substituent at the 7-position and a hydrochloride salt. Its molecular formula is C₈H₇ClN₂O, with a molecular weight of 182.61 g/mol . The compound’s structure combines a partially saturated bicyclic system (tetrahydro-naphthyridine) with a ketone group at the 1-position, distinguishing it from simpler naphthyridine derivatives.

Properties

IUPAC Name

7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2.ClH/c9-8-3-7-4-10-2-1-6(7)5-11-8;/h3,5,10H,1-2,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTDMMCAMGPSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=NC=C21)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260664-42-3
Record name 2,6-Naphthyridine, 7-chloro-1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260664-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloronicotinic acid with ethylenediamine, followed by cyclization and chlorination steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthyridines, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. This mechanism is crucial for its therapeutic effects in medicinal applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of naphthyridine derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name (CAS) Molecular Formula Substituent/Modification Molecular Weight (g/mol) Key Features
7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride (1393555-53-7) C₈H₇ClN₂O Cl at 7-position; ketone at 1-position 182.61 Hydrochloride salt, bicyclic core
5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride (98490-61-0) C₈H₉ClN₂ Cl at 5-position; no ketone 168.63 Simpler structure; higher polarity
7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine (1060816-46-7) C₉H₁₂N₂O Methoxy at 7-position 164.20 Electron-donating substituent; improved solubility
8-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride (2055840-70-3) C₈H₁₁BrCl₂N₂ Br at 8-position; dihydrochloride salt 286.00 Bulky halogen; di-salt enhances crystallinity
2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride (1104027-46-4) C₁₅H₁₅ClN₂·HCl Benzyl at 2-position; Cl at 5-position 299.21 Enhanced lipophilicity; aromatic substitution

Physicochemical and Spectral Properties

  • Solubility and Stability : The hydrochloride salt of the 7-chloro derivative improves aqueous solubility compared to its free base. However, the ketone group may reduce stability under basic conditions . In contrast, the 5-chloro analog (without a ketone) exhibits higher thermal stability due to reduced steric strain .
  • Collision Cross-Section (CCS) : While CCS data for the 7-chloro derivative is unavailable, the 5-chloro analog (CID 53435831) has a predicted CCS of 131.8 Ų for [M+H]⁺, suggesting moderate polarity . The 7-methoxy derivative likely has a lower CCS due to its electron-donating substituent .
  • Refractive Index and Polarizability : Though direct data for the 7-chloro compound is lacking, studies on structurally related tetrahydro-pyrimidines (e.g., 6-(4-chlorophenyl)-1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carbonitrile) show that chloro substituents increase molar polarizability due to electron-withdrawing effects .

Biological Activity

7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride is a heterocyclic compound with the molecular formula C8H10Cl2N2. This compound belongs to the naphthyridine family, which is recognized for its diverse biological activities and applications in medicinal chemistry. Its unique structure allows it to interact with various biological targets, leading to significant therapeutic effects.

The biological activity of 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride primarily involves its interaction with specific enzymes and receptors. The presence of the chloro group enhances its binding affinity to these targets. This interaction can result in the inhibition or modulation of enzymatic activity, which is crucial for its therapeutic applications.

Therapeutic Applications

Research has indicated that this compound exhibits potential in various therapeutic areas:

  • Cancer Treatment : It has been identified as a potent inhibitor of Class I PI3-kinase enzymes, particularly isoforms α and β, which are implicated in cancer progression. Studies show that compounds similar to 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride demonstrate significant anti-tumor activity by inhibiting uncontrolled cellular proliferation associated with malignancies .
  • Cardiovascular Health : Some derivatives of naphthyridines have been noted for their antihypertensive properties and as angiotensin II receptor antagonists .

Comparative Biological Activity

A comparison with similar compounds reveals distinct biological profiles:

Compound NameTarget ActivityNotable Effects
7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridineAntitumorInhibits cancer cell proliferation
2-Benzyl-7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridineCardiovascularActs as an antihypertensive

The unique chloro substitution pattern in 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride contributes to its distinct reactivity and biological activity compared to these compounds.

Study on Antitumor Activity

A study published in the Journal of Medicinal Chemistry focused on the synthesis and evaluation of naphthyridine derivatives for their antitumor properties. The findings indicated that certain derivatives exhibited strong inhibitory effects on tumor cell lines through mechanisms involving PI3K inhibition . The study emphasized the potential of 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride as a lead compound for developing new anticancer agents.

Cardiovascular Applications

Another research article highlighted the cardiovascular benefits of naphthyridine compounds. It was found that derivatives possessing similar structures could effectively lower blood pressure and modulate heart function by acting on specific receptors involved in cardiovascular regulation . This suggests that 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride may also hold promise in treating hypertension.

Q & A

Q. Table 1: Inhibitory Activities of Naphthyridine-Tacrine Hybrids

CompoundAChE IC₅₀ (nM)BChE IC₅₀ (nM)Aβ42 Aggregation Inhibition (%)
5a0.82.178
Tacrine10.515.3<10
Source: Adapted from

Q. Table 2: ADMET Predictions for Hybrid 5a

PropertyValue
BBB Permeability (PSA)<70 Ų (High penetration)
CYP2D6 InhibitionLow
HepatotoxicityNegative
Source:

Key Considerations for Experimental Design

  • Synthesis Optimization : Use DoE (Design of Experiments) to balance reaction time, temperature, and solvent ratios. For example, reducing reflux time from 3 hours to 1.5 hours minimizes by-products in ethanol-based syntheses .
  • Data Validation : Implement triangulation by combining NMR, LC-MS, and X-ray data for structural confirmation. Member checking (peer validation) reduces bias in qualitative analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride
Reactant of Route 2
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7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride

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